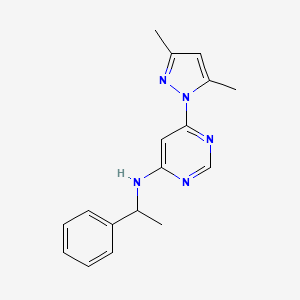![molecular formula C9H9N3O2S B12249149 1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole](/img/structure/B12249149.png)
1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole is a heterocyclic compound that features both a pyrazole ring and a thiophene ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole typically involves the following steps:
Formation of the Nitroalkene Intermediate: This step involves the nitration of a thiophene derivative to form a nitroalkene.
Cyclization: The nitroalkene is then subjected to cyclization with hydrazine or its derivatives to form the pyrazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used.
Major Products:
Reduction of Nitro Group: Produces the corresponding amine derivative.
Substitution on Thiophene Ring: Leads to various substituted thiophene derivatives.
Scientific Research Applications
1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may inhibit specific kinases or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist.
Uniqueness: 1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole stands out due to its combined nitro and pyrazole functionalities, which confer unique electronic properties and potential biological activities not commonly found in other thiophene derivatives .
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-(2-nitro-1-thiophen-2-ylethyl)pyrazole |
InChI |
InChI=1S/C9H9N3O2S/c13-12(14)7-8(9-3-1-6-15-9)11-5-2-4-10-11/h1-6,8H,7H2 |
InChI Key |
CTLDMTWKGUGXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(C[N+](=O)[O-])C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-5-fluoro-N-methyl-N-{[1-(quinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12249069.png)

![6-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12249077.png)
![6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B12249078.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-methoxypyridine](/img/structure/B12249079.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoline-3-carbonitrile](/img/structure/B12249085.png)
![2-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12249094.png)
![2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12249102.png)
![N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B12249109.png)

![7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B12249122.png)
![1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12249126.png)
![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12249127.png)
![N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12249130.png)
